Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

Catalog No.
S14416348
CAS No.
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoat...

Product Name

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

IUPAC Name

methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3

InChI Key

GKMZUECYIMAZMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate is a complex organic compound characterized by the presence of a benzoate ester linked to a piperazine moiety. The structure features a methyl ester group attached to a para-substituted benzoic acid derivative, which is further substituted with a 2-hydroxyethyl piperazine. This unique configuration contributes to its potential biological activity and reactivity in various

, including:

  • Oxidation: Hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
  • Reduction: Carbonyl groups can be reduced to alcohols, enhancing the compound's functionality.
  • Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further derivatization.

Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically performed under controlled conditions to optimize yield and selectivity .

Preliminary studies suggest that methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate exhibits significant biological activity, particularly in antimicrobial and anticancer applications. The piperazine moiety is known for its ability to interact with various receptors, potentially modulating their activity and leading to therapeutic effects. Furthermore, the compound's lipophilicity, enhanced by the trifluoromethyl group, may facilitate its ability to cross cell membranes and reach intracellular targets.

The synthesis of methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate typically involves multi-step synthetic routes. A common approach includes:

  • Condensation Reaction: The reaction of benzoic acid derivatives with piperazine derivatives under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide at elevated temperatures.
  • Purification: Techniques such as recrystallization and chromatography are employed to isolate the compound in high purity.

Industrial production may utilize continuous flow reactors and automated systems to improve efficiency and yield.

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: In studies focusing on receptor interactions and drug design.
  • Material Science: As a precursor for synthesizing novel materials with specific properties.

Interaction studies are critical for understanding how methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate interacts with biological targets. Molecular docking studies have indicated that this compound may exhibit significant binding affinity for various receptors, which could lead to its use in targeted therapies. Additionally, studies on solvent effects and electrochemical properties provide insights into its reactivity and stability in different environments .

Several compounds share structural similarities with methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
4-MethylbenzofuranBenzofuran coreAnticancer
Piperazine derivativesPiperazine ringAntimicrobial
Hydroxyquinoline derivativesHydroxy group and quinoline structureAntiviral
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoateBenzoate ester with piperazineBroad-spectrum antimicrobial and anticancer potential

The unique combination of functional groups in methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate differentiates it from other compounds, potentially conferring distinct pharmacological properties that warrant further investigation .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

264.14739250 g/mol

Monoisotopic Mass

264.14739250 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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